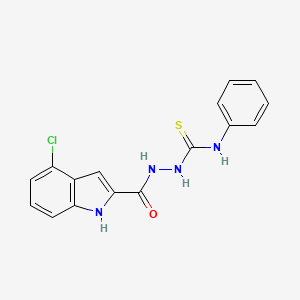
1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a chloro group at the 4-position of the indole ring and a phenylamino thioxomethyl hydrazide group at the 2-position
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . The final step involves the formation of the phenylamino thioxomethyl hydrazide group through a condensation reaction with appropriate reagents .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenylamino groups, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, enzymes, and proteins, influencing their activity and function . The chloro and phenylamino thioxomethyl hydrazide groups may enhance binding affinity and specificity, leading to more potent biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: Similar in structure but with an ethyl ester group instead of the phenylamino thioxomethyl hydrazide group.
4-Methyl-1H-indole-2-carboxylic acid: Contains a methyl group at the 4-position instead of a chloro group.
Eigenschaften
CAS-Nummer |
72548-94-8 |
|---|---|
Molekularformel |
C16H13ClN4OS |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
1-[(4-chloro-1H-indole-2-carbonyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-7-4-8-13-11(12)9-14(19-13)15(22)20-21-16(23)18-10-5-2-1-3-6-10/h1-9,19H,(H,20,22)(H2,18,21,23) |
InChI-Schlüssel |
KWEPBWSGBDJKRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC3=C(N2)C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


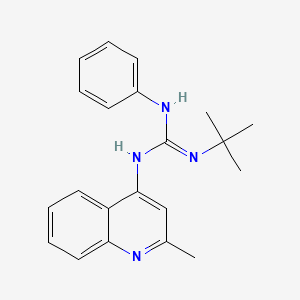
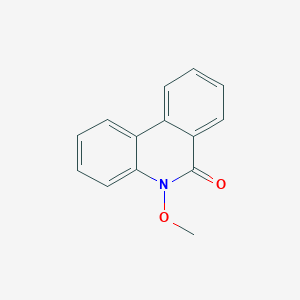
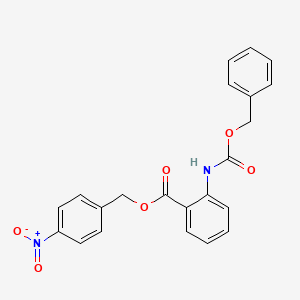

![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
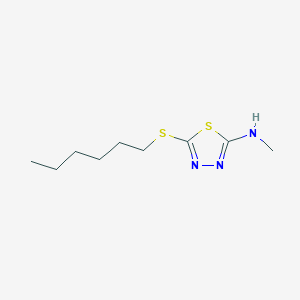
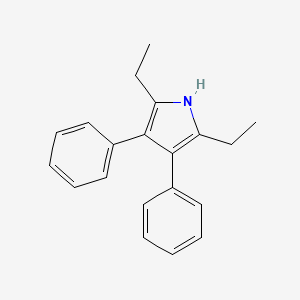
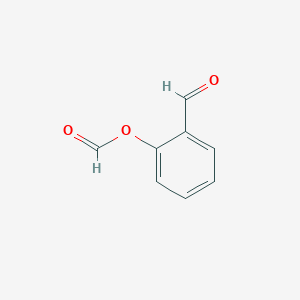
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
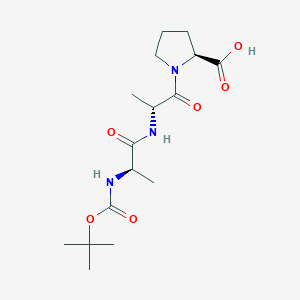
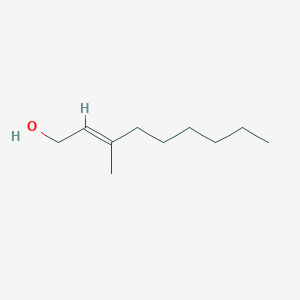
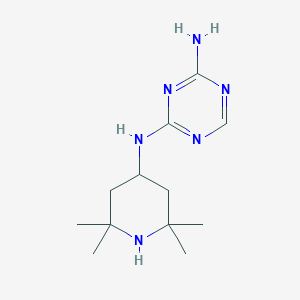
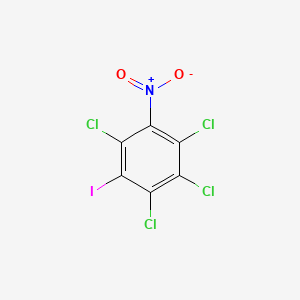
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
